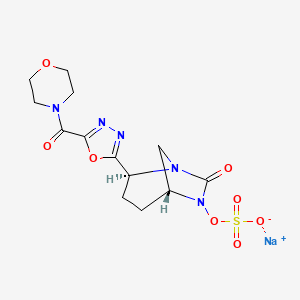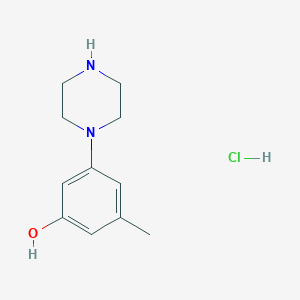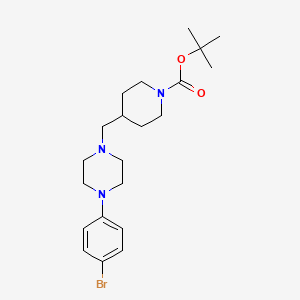
Tert-butyl 4-((4-(4-bromophenyl)piperazin-1-yl)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-((4-(4-bromophenyl)piperazin-1-yl)methyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C21H33BrN2O2 It is a derivative of piperidine and piperazine, featuring a tert-butyl ester group and a bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((4-(4-bromophenyl)piperazin-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-bromophenylamine with piperazine to form 4-(4-bromophenyl)piperazine.
Alkylation: The piperazine intermediate is then alkylated with tert-butyl 4-(chloromethyl)piperidine-1-carboxylate under basic conditions to yield the final product.
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like potassium carbonate or sodium hydride to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((4-(4-bromophenyl)piperazin-1-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a phenyl derivative.
Oxidation Reactions: Oxidation can occur at the piperidine or piperazine rings, leading to the formation of N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in an acidic medium.
Major Products
Substitution: Formation of 4-(4-substituted phenyl)piperazine derivatives.
Reduction: Formation of 4-phenylpiperazine derivatives.
Oxidation: Formation of N-oxides of piperidine or piperazine rings.
Scientific Research Applications
Tert-butyl 4-((4-(4-bromophenyl)piperazin-1-yl)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-((4-(4-bromophenyl)piperazin-1-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The bromophenyl group may enhance binding affinity to these targets, while the piperidine and piperazine rings facilitate the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-((4-(4-bromophenyl)piperazin-1-yl)methyl)piperidine-1-carboxylate is unique due to its dual piperidine and piperazine structure, which provides a versatile scaffold for chemical modifications. The presence of the bromophenyl group also allows for further functionalization, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C21H32BrN3O2 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
tert-butyl 4-[[4-(4-bromophenyl)piperazin-1-yl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H32BrN3O2/c1-21(2,3)27-20(26)25-10-8-17(9-11-25)16-23-12-14-24(15-13-23)19-6-4-18(22)5-7-19/h4-7,17H,8-16H2,1-3H3 |
InChI Key |
QEEMNAFSXSZQEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



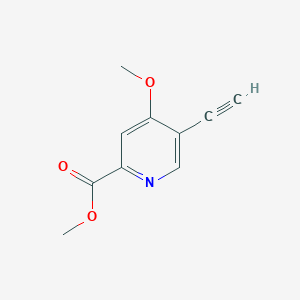
![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)

![4-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13911040.png)
![[(Z)-5-bromopent-1-enyl]benzene](/img/structure/B13911043.png)
![2-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13911048.png)
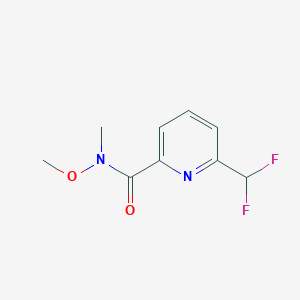
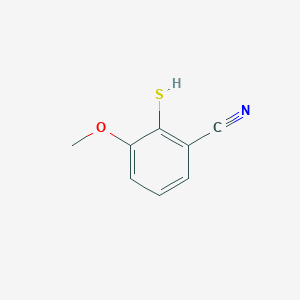

![Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B13911060.png)

